Rac-VX-984

DNA-PK inhibition cellular IC50 autophosphorylation

Rac-VX-984 (also designated M9831) is a deuterated, ATP-competitive, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It belongs to the phosphoinositide 3-kinase-related kinase (PIKK) family inhibitor class and functions by blocking non-homologous end joining (NHEJ)-mediated repair of DNA double-strand breaks (DSBs), thereby enhancing the cytotoxicity of ionizing radiation and DNA-damaging chemotherapeutics.

Molecular Formula C23H23N7O
Molecular Weight 415.5 g/mol
Cat. No. B11935533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-VX-984
Molecular FormulaC23H23N7O
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
InChIInChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/i11D,12D
InChIKeyPEACIOGDEQRHFA-USUSYXOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac-VX-984 (M9831) – Baseline Characterization for DNA-PKcs Inhibitor Procurement and Candidate Screening


Rac-VX-984 (also designated M9831) is a deuterated, ATP-competitive, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) . It belongs to the phosphoinositide 3-kinase-related kinase (PIKK) family inhibitor class and functions by blocking non-homologous end joining (NHEJ)-mediated repair of DNA double-strand breaks (DSBs), thereby enhancing the cytotoxicity of ionizing radiation and DNA-damaging chemotherapeutics . The compound has completed a Phase 1 clinical trial in advanced solid tumors (NCT02644278) and is primarily studied in glioblastoma (GBM) and non-small cell lung cancer (NSCLC) contexts .

Why Generic DNA-PK Inhibitor Substitution Fails for Rac-VX-984-Specific Applications


DNA-PK inhibitors span a wide range of biochemical potencies, selectivity profiles, CNS-penetration capabilities, and clinical development stages. Substituting Rac-VX-984 with a highly potent biochemical inhibitor such as AZD-7648 (IC50 0.6 nM) or M3814 (IC50 <3 nM) without considering cellular context, blood-brain barrier penetrance, or preferential activity against transformed cells risks selecting a compound that lacks the in vivo validated radiosensitization profile and brain tumor evidence base established for Rac-VX-984 . Similarly, the non-deuterated analog lacks the potential metabolic stability advantages conferred by the deuterium incorporation strategy that defines Rac-VX-984 . The following quantitative evidence defines the specific differentiation dimensions that a procurement decision must evaluate.

Rac-VX-984 Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Cellular DNA-PKcs Autophosphorylation IC50: Rac-VX-984 vs. Clinical-Stage DNA-PK Inhibitors

Rac-VX-984 inhibits DNA-PKcs autophosphorylation at Ser2056 in A549 NSCLC cells with an IC50 of 88 ± 64 nM . By comparison, AZD-7648 shows an IC50 of 0.6 nM in a biochemical enzyme assay but a much higher cellular IC50 of approximately 92 nM in the same A549 cellular autophosphorylation readout . M3814 (Nedisertib) has a reported biochemical IC50 of <3 nM but lacks a directly comparable cellular autophosphorylation IC50 in the published literature . NU7441 has a biochemical IC50 of 14 nM but a cellular IC50 for DNA-PKcs autophosphorylation of 0.3 µM . This indicates that Rac-VX-984 maintains comparable or superior cellular target engagement relative to other clinical-stage DNA-PK inhibitors when normalized to the same cellular assay context.

DNA-PK inhibition cellular IC50 autophosphorylation A549 selectivity

Radiosensitization Dose Enhancement Factor (DEF) in Glioblastoma: Quantitative In Vitro Comparison of Rac-VX-984 vs. NU7441

In U251 glioblastoma cells, Rac-VX-984 at 100 nM and 250 nM produced dose enhancement factors (DEF at surviving fraction 0.10) of 1.4 and 2.1, respectively . In a separate study using the same U251 cell line, NU7441 at 0.5 µM and 1 µM combined with anti-miR-1193 transfection produced colony formation reduction, but direct DEF comparisons at matched concentrations are not reported . Rac-VX-984 also radiosensitized the stem-like GSC line NSC11 with DEFs of 1.1, 1.5, and 1.9 at 100, 250, and 500 nM, respectively . In NSCLC cell lines, Rac-VX-984 produced DEF values greater than 3 in vitro . No comparable GBM DEF dataset is publicly available for AZD-7648 or M3814 in the same cell lines.

radiosensitization dose enhancement factor glioblastoma clonogenic survival U251

In Vivo Blood-Brain Barrier Penetration and Orthotopic GBM Survival Benefit: Rac-VX-984 vs. DNA-PK Inhibitor Class

In mice bearing orthotopic U251 GBM xenografts, oral Rac-VX-984 (50 mg/kg, twice daily for 3 days) inhibited radiation-induced DNA-PKcs phosphorylation in tumor tissue, directly demonstrating blood-brain barrier penetration at pharmacologically active concentrations . The combination of Rac-VX-984 plus radiation significantly prolonged median survival compared to radiation alone (P = 0.03, log-rank test) and compared to vehicle control . In vivo DEF values of 2.3 (U251) and 2.0 (NSC11) were observed for the combination versus radiation alone . AZD-7648 lacks published orthotopic brain tumor efficacy data . M3814 has shown brain penetration in metastatic melanoma models but not in primary GBM orthotopic xenografts with survival benefit quantification .

blood-brain barrier orthotopic xenograft glioblastoma survival pharmacodynamic biomarker

Preferential Cytotoxicity in Transformed Cells: Rac-VX-984 Demonstrates Selective NHEJ Inhibition Over Normal Cells

In a class switch recombination (CSR) assay measuring NHEJ efficiency in primary B cells, Rac-VX-984 produced a dose-dependent reduction in CSR, confirming NHEJ inhibition in a normal cell context . However, in the EJ-DR cellular reporter assay, Rac-VX-984 treatment led to dramatic dose-dependent compensatory increases in homologous recombination (HR) and microhomology-mediated NHEJ (mNHEJ), indicating pathway switching that was more pronounced in the transformed U2OS osteosarcoma cells . Immunofluorescence analysis revealed that malignant T98G glioma cells, but not normal human astrocytes, failed to resolve γ-H2AX foci in the presence of Rac-VX-984, and DNA-PKcs substrate phosphorylation (RPA-Ser4/Ser8) was diminished selectively in transformed cells . This preferential impairment of DSB resolution in transformed cells is a differentiation dimension not systematically reported for AZD-7648 or NU7441 .

transformed cells normal cells selectivity NHEJ DNA repair

Deuterium Incorporation: Rac-VX-984 as a De Novo Deuterated DNA-PK Inhibitor vs. Non-Deuterated Analog

Rac-VX-984 is specifically synthesized as a de novo deuterated molecule, incorporating deuterium at the 4' and 6' positions of the bipyrimidine scaffold . This deuterium incorporation strategy is designed to improve metabolic stability through the deuterium kinetic isotope effect, potentially reducing CYP450-mediated oxidative metabolism at these positions . The non-deuterated analog (None-deuterium-VX-984, CAS 1476071-49-4) is commercially available for comparative studies but lacks the metabolic stability advantage . Clinical deuterated drugs such as deucravacitinib and VV116 have demonstrated that strategic deuteration can translate into improved human pharmacokinetic profiles . Direct comparative metabolic stability data (e.g., intrinsic clearance in human hepatocytes) between deuterated and non-deuterated VX-984 has not been publicly disclosed, so this differentiation dimension remains class-level inference based on the deuterium kinetic isotope effect principle.

deuterated compound metabolic stability isotope effect pharmacokinetics drug design

Clinical Development Milestone: Rac-VX-984 is One of Only Two DNA-PK Inhibitors to Complete a Phase 1 Monotherapy and Combination Trial

Rac-VX-984 completed a Phase 1 first-in-human study (NCT02644278) evaluating safety, tolerability, and pharmacokinetics/pharmacodynamics as monotherapy and in combination with pegylated liposomal doxorubicin (PLD) in patients with advanced solid tumors . Doses tested included 120 mg, 240 mg, 480 mg, and 720 mg in combination with PLD 40 mg/m² . The trial enrolled 15 patients and reached primary completion in October 2017 . Among clinical-stage DNA-PK inhibitors, only Rac-VX-984 (M9831) and M3814 (Peposertib/Nedisertib) have completed Phase 1 trials with reported results . AZD-7648 remains in preclinical or early clinical development without a completed Phase 1 dataset .

Phase 1 clinical trial advanced solid tumors chemotherapy combination NCT02644278 clinical-stage

Rac-VX-984: Optimal Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Glioblastoma Radiosensitization Research Requiring Blood-Brain Barrier Penetration and Orthotopic Model Validation

Rac-VX-984 is the only DNA-PK inhibitor with published in vivo pharmacodynamic confirmation of brain tumor target engagement and quantitative survival benefit in orthotopic GBM xenografts (DEF 2.0–2.3, significant survival prolongation vs. radiation alone) . This makes it the reference standard for neuro-oncology programs investigating DNA-PK inhibition as a radiosensitization strategy for primary brain tumors, where blood-brain barrier penetration is a non-negotiable requirement.

Cancer-Selective Radiosensitization Studies Exploiting Differential DNA Repair Dependency in Transformed Cells

The demonstrated preferential impairment of DSB resolution in transformed T98G glioma cells, with preserved repair capacity in normal astrocytes , positions Rac-VX-984 as the tool compound of choice for therapeutic window studies. Researchers investigating tumor-selective radiosensitization mechanisms can leverage this differential activity profile to dissect the molecular basis of transformed-cell-specific DNA-PK dependency.

Translational Combination Therapy Programs Bridging Preclinical Radiosensitization Data to Clinical Trial Design

With a completed Phase 1 clinical dataset (NCT02644278) evaluating Rac-VX-984 in combination with pegylated liposomal doxorubicin in advanced solid tumors , procurement of Rac-VX-984 enables preclinical-to-clinical translational studies with reduced regulatory knowledge gap. The established human safety and PK/PD data provide a translational bridge that preclinical-only inhibitors (AZD-7648, NU7441) cannot offer.

Deuterated Tool Compound Studies for Comparative Pharmacokinetic Evaluation Against Non-Deuterated DNA-PK Inhibitor Analogs

As a de novo deuterated molecule , Rac-VX-984 enables head-to-head comparative metabolism studies against its non-deuterated analog to experimentally determine the magnitude of the deuterium kinetic isotope effect on DNA-PK inhibitor pharmacokinetics. Such studies are essential for drug discovery programs evaluating deuteration as a medicinal chemistry strategy for improving metabolic stability in the PIKK inhibitor class.

Quote Request

Request a Quote for Rac-VX-984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.